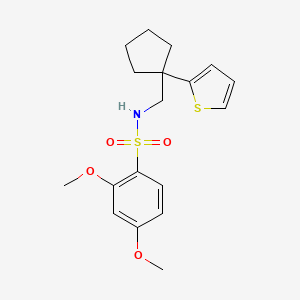

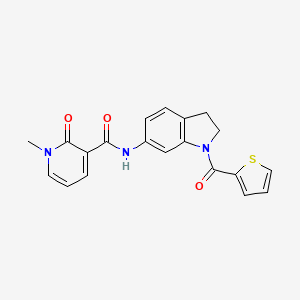

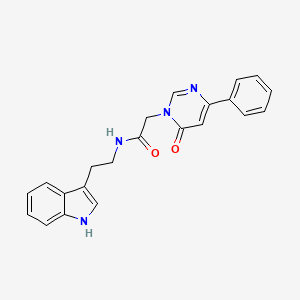

![molecular formula C20H21N3O3S2 B3209687 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060212-34-1](/img/structure/B3209687.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Übersicht

Beschreibung

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry. They are known to exhibit a variety of biological activities, including anticancer properties .

Synthesis Analysis

While specific synthesis information for this compound was not found, benzothiazole derivatives can be synthesized through various methods . One such method involves a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied. They can participate in a variety of reactions, including those catalyzed by copper (II) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques, including X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Wissenschaftliche Forschungsanwendungen

Quorum Sensing Inhibition

Quorum sensing (QS) is a communication mechanism used by bacteria to coordinate group behaviors. By interfering with QS, we can potentially control bacterial virulence and biofilm formation. Researchers have explored the inhibitory effects of our compound on QS receptors:

CviR Receptor Inhibition: In a study, twenty-five unsymmetrical azines, including our compound, were synthesized and evaluated as quorum sensing inhibitors. Two of these compounds demonstrated potent inhibition of the CviR receptor in Chromobacterium violaceum, reducing violacein production by over 50% at 200 μM .

LasR Receptor Inhibition: The same active compounds were also tested for their ability to inhibit the LasR receptor-based QS system in Pseudomonas aeruginosa. They effectively suppressed QS-mediated GFP signals in a dose-dependent manner. Additionally, these compounds exhibited biofilm clearance at 50 μM concentration .

Anticonvulsant Properties

Our compound has been investigated for its anticonvulsant effects. In experimental models, it demonstrated initial antiseizure activity. Further studies are needed to explore its potential as an antiepileptic agent .

Antioxidant Activity

The compound’s antioxidant properties were evaluated using a DPPH radical assay. Understanding its antioxidant potential is crucial for potential therapeutic applications .

Enzyme Inhibition

Researchers studied the compound’s inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes play essential roles in neurodegenerative diseases, making this investigation relevant .

Binding to EGFR

Molecular dynamics simulations revealed that our compound binds stably to the epidermal growth factor receptor (EGFR). Strong binding affinity was observed, suggesting potential applications in cancer research .

Structure-Activity Relationship (SAR) Studies

Molecular modeling and QSAR studies were conducted to understand how the compound’s structure influences its activity. Electronic and steric descriptors were calculated to assess the effect of structural modifications on its properties .

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane glycoprotein, and mutations that lead to EGFR overexpression or overactivity have been associated with a variety of human cancers .

Mode of Action

The compound acts as an EGFR inhibitor . It inhibits EGFR kinase activity, which competes with its cognate ligands . Molecular docking studies have shown that the compound has the potential to form a number of binding interactions .

Biochemical Pathways

The compound affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the downstream signaling pathways that are involved in cell proliferation and survival .

Pharmacokinetics

Molecular dynamics simulation studies have shown that the egfr protein becomes stable when the compound binds to the receptor cavity . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of EGFR , leading to the disruption of cell proliferation and survival pathways . This makes the compound a potential therapeutic agent in cancer therapy .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-28(25,26)23-11-5-7-15(13-23)19(24)21-16-8-4-6-14(12-16)20-22-17-9-2-3-10-18(17)27-20/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADLPPLRLLDPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

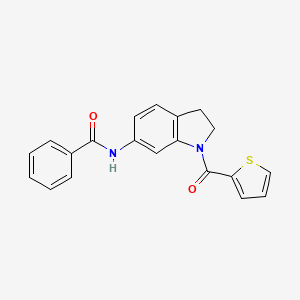

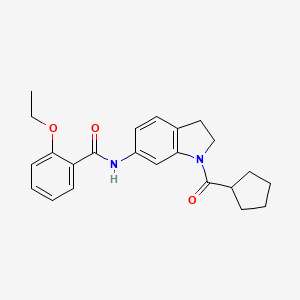

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209632.png)

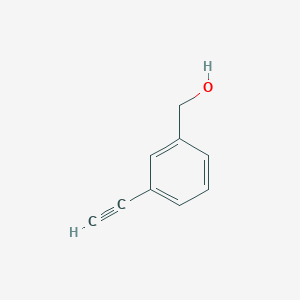

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone](/img/structure/B3209647.png)

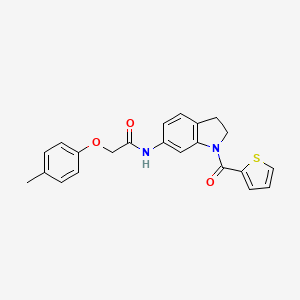

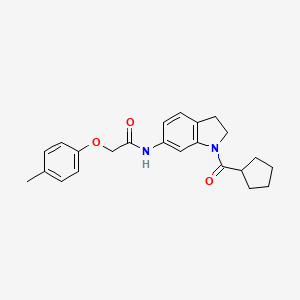

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209655.png)

![N-(3,4-dimethoxyphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209680.png)

![6-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209699.png)